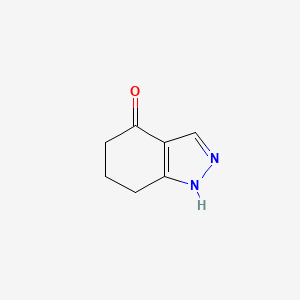

6,7-dihydro-1H-indazol-4(5H)-one

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,5,6,7-tetrahydroindazol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c10-7-3-1-2-6-5(7)4-8-9-6/h4H,1-3H2,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUVZDXDCPRQZSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=NN2)C(=O)C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499206-33-6 | |

| Record name | 4,5,6,7-tetrahydro-1H-indazol-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Introduction: The Strategic Importance of the Indazolone Core

An In-Depth Technical Guide to the Synthesis of 6,7-dihydro-1H-indazol-4(5H)-one: A Cornerstone for Kinase Inhibitor Scaffolds

6,7-dihydro-1H-indazol-4(5H)-one is a pivotal heterocyclic building block in modern medicinal chemistry. Its rigid, bicyclic structure serves as a privileged scaffold for the design of highly selective and potent kinase inhibitors, which are at the forefront of targeted therapies for oncology and autoimmune diseases. The utility of this indazolone core is prominently highlighted in its role as a key intermediate for the synthesis of advanced drug candidates, including potent Bruton's tyrosine kinase (BTK) inhibitors and Janus kinase (JAK) inhibitors. The ability to efficiently and reliably synthesize this molecule is, therefore, a critical capability for any research organization engaged in the discovery and development of novel kinase-targeted therapeutics.

This guide provides a detailed examination of the prevalent synthetic strategies for 6,7-dihydro-1H-indazol-4(5H)-one, focusing on the underlying chemical principles, step-by-step experimental protocols, and the rationale behind critical process decisions.

Part 1: The Primary Synthetic Route via Double Condensation

The most widely adopted and economically viable synthesis of 6,7-dihydro-1H-indazol-4(5H)-one proceeds from readily available and inexpensive starting materials: 1,3-cyclohexanedione and a hydrazine source. This transformation is a classic example of a condensation-cyclization reaction cascade.

Mechanistic Rationale

The reaction mechanism initiates with the nucleophilic attack of hydrazine on one of the carbonyl groups of 1,3-cyclohexanedione, forming a hydrazone intermediate. This is followed by an intramolecular cyclization where the remaining terminal nitrogen of the hydrazine moiety attacks the second carbonyl group. Subsequent dehydration drives the reaction to completion, yielding the stable, fused bicyclic indazolone ring system. The choice of solvent and catalyst is critical; acidic conditions are often employed to protonate a carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack by hydrazine.

Visualizing the Reaction Workflow

Caption: Workflow for the synthesis of 6,7-dihydro-1H-indazol-4(5H)-one.

Detailed Experimental Protocol

This protocol is a synthesized representation of established laboratory procedures.

Materials:

-

1,3-Cyclohexanedione

-

Hydrazine hydrate (60% aqueous solution)

-

Ethanol (absolute)

-

Acetic acid (glacial)

-

Diethyl ether

Procedure:

-

Reaction Setup: To a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,3-cyclohexanedione (50.0 g, 0.446 mol) and ethanol (500 mL). Stir the mixture at room temperature until all solids have dissolved.

-

Reagent Addition: Slowly add glacial acetic acid (2.5 mL) to the solution. Following this, add hydrazine hydrate (24.0 g, 0.479 mol) dropwise over a period of 15-20 minutes. The addition may be mildly exothermic.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain this temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature and then further cool in an ice bath for 1 hour. The product will precipitate as a solid.

-

Purification: Collect the precipitated solid by vacuum filtration and wash the filter cake thoroughly with cold diethyl ether (2 x 100 mL) to remove soluble impurities.

-

Drying: Dry the resulting solid under vacuum at 40 °C to a constant weight to yield 6,7-dihydro-1H-indazol-4(5H)-one as a white to off-white crystalline solid.

Data Summary & Expected Outcome

| Parameter | Value | Source |

| Typical Yield | 80-90% | |

| Purity (by NMR) | >98% | |

| Appearance | White to off-white solid | |

| Melting Point | 155-158 °C |

Causality Behind Experimental Choices:

-

Ethanol as Solvent: Ethanol is an excellent choice as it readily dissolves the 1,3-cyclohexanedione starting material and the hydrazine hydrate, creating a homogeneous reaction environment. Its boiling point allows for a convenient reflux temperature.

-

Acetic Acid as Catalyst: The small amount of acetic acid protonates a carbonyl group of the dione, enhancing its electrophilicity and accelerating the initial nucleophilic attack by the weakly basic hydrazine. This catalytic step is crucial for achieving a reasonable reaction rate.

-

Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for both the condensation and the subsequent intramolecular cyclization and dehydration steps, driving the reaction to completion in an efficient timeframe.

-

Cold Diethyl Ether Wash: Diethyl ether is used for washing because the desired product exhibits very low solubility in it, while many organic impurities and residual starting materials are more soluble. This allows for effective purification of the precipitated product.

Part 2: Alternative Synthesis via Formylation

An alternative and often high-yielding route involves the formylation of 1,3-cyclohexanedione to create a more reactive intermediate, 2-(hydroxymethylene)cyclohexane-1,3-dione, prior to condensation with hydrazine.

Mechanistic Rationale

This two-step process first involves a Claisen condensation of 1,3-cyclohexanedione with an ethyl formate in the presence of a strong base like sodium ethoxide. This creates the vinylogous acid intermediate. This intermediate is then reacted with hydrazine. The subsequent condensation and cyclization proceed rapidly, often under milder conditions than the direct route, as the formyl group provides a highly electrophilic center for the initial attack.

Visualizing the Two-Step Mechanism

Caption: Two-step synthesis of the target indazolone via a formylated intermediate.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through clear in-process controls and final product characterization.

-

TLC Monitoring: Regular analysis of the reaction mixture by TLC (e.g., using a 1:1 ethyl acetate:hexane mobile phase) provides a reliable method to track the consumption of starting materials and the formation of the product, ensuring the reaction is driven to completion.

-

Spectroscopic Confirmation: The identity and purity of the final product should be unequivocally confirmed using standard analytical techniques.

-

¹H NMR: The proton NMR spectrum provides a distinct fingerprint of the molecule, allowing for structural verification.

-

Mass Spectrometry: Confirms the molecular weight of the synthesized compound.

-

-

Melting Point Analysis: A sharp melting point range, consistent with literature values, is a strong indicator of high purity.

Conclusion

The synthesis of 6,7-dihydro-1H-indazol-4(5H)-one is a well-established and robust process, critical for the advancement of kinase inhibitor drug discovery programs. The direct condensation of 1,3-cyclohexanedione with hydrazine offers a cost-effective and scalable route, making it the preferred method for large-scale production. The alternative formylation route provides a high-yielding option that may be suitable for smaller-scale syntheses or when milder conditions are required. By understanding the mechanistic principles and adhering to the detailed protocols outlined in this guide, researchers can confidently and efficiently produce this valuable chemical intermediate, paving the way for the discovery of next-generation therapeutics.

References

- World Intellectual Property Organization. (2014). Preparation of indazole derivatives as BTK inhibitors. (Patent No. WO2014008247A1).

- World Intellectual Property Organization. (2010). Substituted indazoles as JAK kinase inhibitors. (Patent No. WO2010039738A1).

- World Intellectual Property Organization. (2012). Preparation of N-(cyanomethyl)-4-(2-((4-(4-morpholinyl)phenyl)amino)-4-pyrimidinyl)benzamide derivatives as Bruton's tyrosine kinase (Btk) inhibitors. (Patent No. WO2012065109A1).

An In-depth Technical Guide to the Chemical Properties of 6,7-dihydro-1H-indazol-4(5H)-one

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of the heterocyclic scaffold, 6,7-dihydro-1H-indazol-4(5H)-one. This vital building block is of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents. This document is intended to serve as a detailed resource for researchers and drug development professionals, offering both foundational knowledge and practical insights into the utility of this compound.

Introduction to the 6,7-dihydro-1H-indazol-4(5H)-one Core

6,7-dihydro-1H-indazol-4(5H)-one is a bicyclic heterocyclic compound featuring a fused pyrazole and cyclohexanone ring system. The indazole moiety is a well-established "privileged scaffold" in medicinal chemistry, recognized as a bioisostere of indole, and is present in numerous FDA-approved drugs.[1] The partially saturated cyclohexanone ring in 6,7-dihydro-1H-indazol-4(5H)-one provides a three-dimensional structural element that can be exploited for developing selective interactions with biological targets. This guide will delve into the fundamental chemical characteristics that make this scaffold a valuable tool in modern drug discovery.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of 6,7-dihydro-1H-indazol-4(5H)-one is essential for its effective use in synthesis and drug design.

General Properties

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O | [2][3] |

| Molecular Weight | 136.15 g/mol | [2][3] |

| CAS Number | 499206-33-6 | [2][3] |

| Appearance | Off-white to light yellow solid | Inferred from derivatives |

| Melting Point | 140 °C (for 1-phenyl derivative) | [4] |

| Boiling Point | 378.2 ± 11.0 °C (Predicted for 1-phenyl derivative) | [4] |

| pKa | The indazole NH has a pKa in the range of 1.04 for the parent indazole. The pKb of 1-methyl-1H-indazole is 0.42, while that of 2-methyl-2H-indazole is 2.02. | [5] |

| Solubility | Generally soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide. Solubility in non-polar solvents is limited. | General chemical knowledge |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show signals for the three methylene groups of the cyclohexanone ring, typically as multiplets in the aliphatic region (δ 2.0-3.0 ppm). The C3-proton of the pyrazole ring would appear as a singlet in the aromatic region (δ ~7.0-7.5 ppm), and the NH proton would be a broad singlet at a downfield chemical shift (δ >10 ppm), which is exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum will feature a signal for the carbonyl carbon (C4) in the downfield region (δ >190 ppm). The carbons of the pyrazole ring (C3, C3a, C7a) will resonate in the aromatic region (δ ~110-150 ppm), while the methylene carbons (C5, C6, C7) will appear in the aliphatic region (δ ~20-40 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the C=O stretching of the ketone, typically around 1680-1700 cm⁻¹. A broad band in the region of 3100-3400 cm⁻¹ corresponding to the N-H stretching of the pyrazole ring is also expected.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (136.15 g/mol ). Fragmentation patterns would likely involve the loss of CO and subsequent rearrangements of the heterocyclic core.

Synthesis of the 6,7-dihydro-1H-indazol-4(5H)-one Scaffold

The most common and efficient method for the synthesis of the 6,7-dihydro-1H-indazol-4(5H)-one core is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6][7][8][9] In this case, the readily available 1,3-cyclohexanedione serves as the 1,3-dicarbonyl starting material.

General Synthetic Protocol: Knorr Pyrazole Synthesis

This protocol outlines the acid-catalyzed cyclocondensation of 1,3-cyclohexanedione with hydrazine to yield 6,7-dihydro-1H-indazol-4(5H)-one.

Materials:

-

1,3-Cyclohexanedione

-

Hydrazine hydrate or hydrazine hydrochloride

-

Solvent (e.g., ethanol, acetic acid)

-

Acid catalyst (e.g., glacial acetic acid, hydrochloric acid)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1,3-cyclohexanedione (1.0 equivalent) in a suitable solvent such as ethanol.

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.0-1.2 equivalents). If using hydrazine hydrochloride, a base such as sodium acetate may be required to liberate the free hydrazine.

-

Acid Catalysis: Add a catalytic amount of a protic acid, such as a few drops of glacial acetic acid, to the reaction mixture.

-

Heating: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The crude product is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Mechanism of the Knorr Pyrazole Synthesis

The Knorr synthesis proceeds through a well-established acid-catalyzed mechanism. The causality behind the experimental choices lies in facilitating the key steps of this mechanism.

Figure 1: General mechanism of the Knorr pyrazole synthesis.

The acid catalyst protonates one of the carbonyl groups of the 1,3-dicarbonyl compound, activating it towards nucleophilic attack by the hydrazine. This is followed by the formation of a hydrazone intermediate. The second nitrogen atom of the hydrazine then undergoes an intramolecular nucleophilic attack on the remaining carbonyl group, leading to a cyclic hemiaminal intermediate. Finally, dehydration of this intermediate yields the aromatic pyrazole ring of the indazolone product.

Chemical Reactivity of the 6,7-dihydro-1H-indazol-4(5H)-one Scaffold

The chemical reactivity of 6,7-dihydro-1H-indazol-4(5H)-one is primarily dictated by the functionalities present in the molecule: the pyrazole ring with its two nitrogen atoms and the ketone group in the cyclohexanone ring.

Reactivity of the Indazole Ring: N-Alkylation and Tautomerism

The indazole ring exhibits annular tautomerism, with the proton on the pyrazole ring capable of residing on either nitrogen atom, leading to the 1H- and 2H-tautomers. The 1H-tautomer is generally the more thermodynamically stable form.[10]

Alkylation or acylation of the indazole NH group is a common transformation but presents a regioselectivity challenge, often yielding a mixture of N1 and N2 substituted products. The outcome of these reactions is influenced by several factors:

-

Steric and Electronic Effects: Substituents on the indazole ring can direct the regioselectivity. Bulky groups at the C3 position tend to favor N1 alkylation, while electron-withdrawing groups at the C7 position can promote N2 substitution.[4][11]

-

Reaction Conditions: The choice of base and solvent is critical. The use of sodium hydride (NaH) in a non-polar aprotic solvent like tetrahydrofuran (THF) generally favors the formation of the N1-alkylated product.[4][12][13] This is rationalized by the coordination of the sodium cation between the N2 nitrogen and a nearby Lewis basic site, sterically hindering attack at N2.[9][12]

Figure 2: Regioselectivity in the N-alkylation of the indazole ring.

Reactivity of the Carbonyl Group

The ketone at the C4 position is a versatile handle for further functionalization of the scaffold.

-

Reduction: The carbonyl group can be reduced to a secondary alcohol using standard reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This introduces a new stereocenter and a hydroxyl group that can be used for further derivatization.

-

Aldol Condensation: The α-protons at the C5 position are acidic and can be deprotonated with a suitable base to form an enolate. This enolate can then participate in aldol condensation reactions with various aldehydes and ketones, allowing for the introduction of diverse substituents at the C5 position.[14]

-

Other Nucleophilic Additions: The carbonyl group can undergo a variety of other nucleophilic addition reactions, such as the formation of imines, enamines, and oximes, providing further avenues for structural diversification.

Applications in Drug Discovery and Medicinal Chemistry

The 6,7-dihydro-1H-indazol-4(5H)-one scaffold is a valuable building block in the design and synthesis of biologically active molecules, with a particular prominence in the field of kinase inhibition.[15]

Kinase Inhibitors

Numerous derivatives of the indazole core have been reported as potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer. The tetrahydroindazolone scaffold provides a rigid framework that can be appropriately decorated with substituents to achieve high affinity and selectivity for the ATP-binding site of specific kinases.

| Derivative Class | Target Kinase(s) | Reported IC₅₀ Values | Reference |

| N-(1H-indazol-6-yl)benzenesulfonamide derivatives | PLK4 | 0.1 nM (for compound K22) | [15] |

| Pyrazolo[3,4-b]pyridine derivatives | TBK1 | 7.1 nM (for BX795) | [16] |

| Adamantyl-1,3,4-oxadiazolyl-indazoles | CaMKIIδ | 14.4 µM (for compound 6f) | [17] |

The structure-activity relationship (SAR) of these inhibitors often reveals that modifications to the substituents on the indazole ring and the exocyclic functionalities can significantly impact potency and selectivity.

Other Biological Activities

Beyond kinase inhibition, derivatives of 6,7-dihydro-1H-indazol-4(5H)-one have been investigated for a range of other biological activities, including:

-

Antimicrobial Activity: Some derivatives have shown potential as antibacterial agents, for example, against Pseudomonas aeruginosa.[2][3]

-

Cyanobacterial Inhibition: The parent compound has been reported as an inhibitor of cyanobacteria.[2][3]

The versatility of this scaffold suggests that it will continue to be a valuable starting point for the discovery of novel therapeutic agents targeting a wide array of biological targets.

Conclusion

6,7-dihydro-1H-indazol-4(5H)-one is a heterocyclic scaffold with a rich chemical profile that makes it a highly attractive starting point for the synthesis of novel compounds with potential therapeutic applications. Its straightforward synthesis via the Knorr cyclocondensation, coupled with the versatile reactivity of both the indazole ring and the ketone functionality, provides a robust platform for the generation of diverse chemical libraries. The proven success of indazole-based compounds in drug discovery, particularly as kinase inhibitors, underscores the importance of a thorough understanding of the chemical properties of this core structure. This guide has aimed to provide a comprehensive and practical resource for researchers to effectively utilize 6,7-dihydro-1H-indazol-4(5H)-one in their drug discovery and development endeavors.

References

-

J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. J&K Scientific. [Link][6]

-

Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Slideshare. [Link][7]

-

Name-Reaction.com. (2025). Knorr pyrazole synthesis. Name-Reaction.com. [Link][9]

-

ChemBK. (n.d.). 1-phenyl-6,7-dihydro-1H-indazol-4(5H)-one. ChemBK. [Link][4][18]

-

Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Tetrahedron, 94, 132287. [Link][4]

-

Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link][13]

-

O'Connell, M. G., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 888–901. [Link][9][12]

-

Lynch, D. E., et al. (2012). Aldol elaboration of 4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-4-ones, masked precursors to acylpyridones. Beilstein Journal of Organic Chemistry, 8, 257–263. [Link][16]

-

Gaikwad, M., et al. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences, 5(2), 239-248. [Link][5][15]

-

Kim, J., et al. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega, 6(5), 4065–4075. [Link][11][19]

-

PubChem. (n.d.). 4,5,6,7-Tetrahydro-5(1h)-indazolone. PubChem. [Link][20][21]

-

Martins, M. A. P., et al. (2006). Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. Molecules, 11(6), 419-428. [Link][10]

-

Zhang, Y., et al. (2024). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link][15]

-

Schultz, T. W., et al. (2005). Structure-activity relationships for reactivity of carbonyl-containing compounds with glutathione. SAR and QSAR in Environmental Research, 16(4), 313-322. [Link][19]

-

Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link][1]

-

Chemistry LibreTexts. (2015). 17.5: Reactivity of the Carbonyl Group: Mechanisms of Addition. Chemistry LibreTexts. [Link][1]

-

Shemmassian Academic Consulting. (2024). Carbonyl Reactions for the DAT. Shemmassian Academic Consulting. [Link][22]

-

Al-Mahadeen, M. B., et al. (2024). Synthesis, X-ray Crystal Structure, Anticancer, Hirshfeld Surface Analysis, DFT, TD-DFT, ADMET, and Molecular Docking of 3-Phenyl-1,2,4-triazolo[3,4-h]-13,4-thiaza-11-crown-4. Molecules, 29(7), 1591. [Link][23]

-

El-Faham, A., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. RSC Medicinal Chemistry, 13(6), 725–737. [Link][16]

-

Taylor & Francis. (n.d.). IC50 – Knowledge and References. Taylor & Francis. [Link][24]

-

ResearchGate. (n.d.). Dose-response curves of compound 6f against CaMKIIδ kinase with IC50 = 14.4 μM. ResearchGate. [Link][17]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 6,7-dihydro-1h-indazol-4(5h)-one | 499206-33-6 | ZUA20633 [biosynth.com]

- 3. researchgate.net [researchgate.net]

- 4. chembk.com [chembk.com]

- 5. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

- 6. research.ucc.ie [research.ucc.ie]

- 7. d-nb.info [d-nb.info]

- 8. rsc.org [rsc.org]

- 9. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. rsc.org [rsc.org]

- 14. (E)-5-(4-Chlorobenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one: crystal structure and Hirshfeld surface analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 19. Structure-activity relationships for reactivity of carbonyl-containing compounds with glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. dev.spectrabase.com [dev.spectrabase.com]

- 21. 4,5,6,7-Tetrahydro-5(1h)-indazolone | C7H8N2O | CID 55254747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. Carbonyl Reactions for the DAT — Shemmassian Academic Consulting [shemmassianconsulting.com]

- 23. Synthesis, X-ray Crystal Structure, Anticancer, Hirshfeld Surface Analysis, DFT, TD-DFT, ADMET, and Molecular Docking of 3-Phenyl-1,2,4-triazolo[3,4-h]-13,4-thiaza-11-crown-4 [mdpi.com]

- 24. taylorandfrancis.com [taylorandfrancis.com]

A Technical Guide to the Spectroscopic Characterization of 6,7-dihydro-1H-indazol-4(5H)-one

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the expected spectroscopic data for the heterocyclic ketone 6,7-dihydro-1H-indazol-4(5H)-one. In the dynamic field of medicinal chemistry and drug development, the unambiguous structural confirmation of novel chemical entities is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this process. This document serves as a practical reference for the interpretation of the spectral data of this indazole derivative, grounded in established principles and data from analogous structures.

The structural elucidation of a molecule like 6,7-dihydro-1H-indazol-4(5H)-one, which possesses both a saturated carbocyclic ring and an aromatic heterocyclic moiety, requires a multi-faceted analytical approach. Each spectroscopic method provides a unique piece of the structural puzzle, and their combined interpretation leads to a comprehensive and validated chemical identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom. For 6,7-dihydro-1H-indazol-4(5H)-one, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The predicted chemical shifts (δ) are influenced by shielding and deshielding effects from nearby functional groups.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| N-H | ~10.0 - 13.0 | Broad Singlet | 1H | - |

| C(3)-H | ~7.5 | Singlet | 1H | - |

| C(7)-H₂ | ~2.8 | Triplet | 2H | ~6.0 |

| C(5)-H₂ | ~2.5 | Triplet | 2H | ~6.5 |

| C(6)-H₂ | ~2.1 | Quintet | 2H | ~6.2 |

Expert Insights:

-

The N-H proton is expected to be significantly downfield and broad due to its acidic nature and potential for hydrogen bonding with the solvent or other molecules. Its exchange with D₂O would lead to the disappearance of this signal, a key validation step.

-

The C(3)-H proton on the pyrazole ring is anticipated to be a sharp singlet, as it lacks adjacent proton neighbors for coupling.

-

The aliphatic protons on the six-membered ring will exhibit characteristic triplet and quintet patterns due to coupling with their neighbors. The protons on C(5) and C(7) , being adjacent to the carbonyl group and the pyrazole ring respectively, are expected to be more deshielded (further downfield) than the protons on C(6) .

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C(4) (Carbonyl) | ~195 |

| C(3a) | ~140 |

| C(7a) | ~120 |

| C(3) | ~135 |

| C(7) | ~38 |

| C(5) | ~37 |

| C(6) | ~22 |

Expert Insights:

-

The carbonyl carbon C(4) is the most deshielded carbon and will appear significantly downfield, typically above 190 ppm.

-

The carbons of the pyrazole ring, C(3), C(3a), and C(7a) , will resonate in the aromatic region (typically 110-150 ppm).

-

The aliphatic carbons C(5), C(6), and C(7) will appear in the upfield region of the spectrum. The chemical shifts of C(5) and C(7) are influenced by the adjacent carbonyl and pyrazole functionalities, respectively.

Experimental Protocol for NMR Data Acquisition

A standardized protocol ensures reproducibility and high-quality data.

-

Sample Preparation: Dissolve approximately 5-10 mg of 6,7-dihydro-1H-indazol-4(5H)-one in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the N-H proton.[1]

-

Instrument Setup: Utilize a 300 MHz or higher field NMR spectrometer.[2] Ensure the instrument is properly shimmed to obtain sharp, symmetrical peaks.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[1]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3100 | Medium, Broad |

| C-H Stretch (sp²) | 3100 - 3000 | Medium |

| C-H Stretch (sp³) | 3000 - 2850 | Medium |

| C=O Stretch (Ketone) | ~1680 | Strong |

| C=N Stretch | ~1620 | Medium |

| C=C Stretch (Aromatic) | ~1580 | Medium |

Expert Insights:

-

The most prominent peak in the IR spectrum will be the strong absorption from the C=O stretch of the cyclic ketone. Its position around 1680 cm⁻¹ is indicative of a conjugated ketone system, which is consistent with the α,β-unsaturated nature of the enone moiety within the indazole structure.

-

A broad band in the region of 3300-3100 cm⁻¹ is characteristic of the N-H stretching vibration , with the broadening due to hydrogen bonding.

-

The spectrum will also feature C-H stretching bands for both the aromatic (sp²) and aliphatic (sp³) protons.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the empty ATR crystal or a blank KBr pellet should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern can also offer valuable structural clues.

Predicted Mass Spectral Data

-

Molecular Ion (M⁺): The expected molecular ion peak for C₇H₈N₂O will be at a mass-to-charge ratio (m/z) of 136.06. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

-

Key Fragmentation Patterns: The fragmentation of bicyclic compounds can be complex.[3] Expected fragmentation pathways for 6,7-dihydro-1H-indazol-4(5H)-one may include:

-

Loss of CO (M-28): A common fragmentation for ketones, leading to a peak at m/z 108.

-

Loss of N₂ (M-28): Cleavage of the pyrazole ring could also result in a peak at m/z 108.

-

Retro-Diels-Alder (rDA) reaction: The six-membered ring could undergo a rDA reaction, leading to characteristic fragments.

-

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides rich fragmentation data. Electrospray Ionization (ESI) is a softer ionization technique often used for LC-MS, which typically results in a prominent molecular ion peak.

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain insights into the molecule's structure.

Visualizing the Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a novel compound like 6,7-dihydro-1H-indazol-4(5H)-one.

Caption: A generalized workflow for the synthesis and spectroscopic validation of a chemical compound.

References

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

Juen, M. A., Wunderlich, C. H., Nußbaumer, F., Tollinger, M., Kontaxis, G., Konrat, R., Hansen, D. F., & Kreutz, C. (2016). Excited States of Nucleic Acids Probed by Proton Relaxation Dispersion NMR Spectroscopy - Supporting Information. ScienceOpen. Retrieved from [Link]

-

Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Retrieved from [Link]

-

MDPI. (2020). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Retrieved from [Link]

-

Khlebniсova, T. S., et al. (2023). 1,2,3-Triazole-Containing 1,5,6,7-Tetrahydro-4H-indazol-4-ones and 6,7-Dihydrobenzo[d]isoxazol-4(5H)-ones: Synthesis and Biological Activity. ResearchGate. Retrieved from [Link]

-

SpectraBase. 3,6,6-TRIMETHYL-6,7-DIHYDRO-1H-INDAZOL-4(5H)-ONE. Retrieved from [Link]

-

PubChem. 4,5,6,7-tetrahydro-1H-indazole. Retrieved from [Link]

-

Grasso, S., et al. (2021). 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors. National Institutes of Health. Retrieved from [Link]

-

Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]

-

Meenatchi, M., et al. (2021). 1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one: crystal structure and Hirshfeld surface analysis. National Institutes of Health. Retrieved from [Link]

-

Global Substance Registration System. 4,5,6,7-TETRAHYDRO-1H-INDAZOLE. Retrieved from [Link]

-

Elguero, J., et al. (2016). 13C NMR of indazoles. ResearchGate. Retrieved from [Link]

-

Meenatchi, M., et al. (2022). (E)-5-(4-Methylbenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one. National Institutes of Health. Retrieved from [Link]

-

SpectraBase. 4,5,6,7-tetrahydro-1H-indazole. Retrieved from [Link]

-

Koolivand, M., et al. (2022). Figure S9.-FTIR spectra of a) Ligand 1H-Indazole-4-carboxylic acid; b).... ResearchGate. Retrieved from [Link]

-

PubChem. Npc201696. Retrieved from [Link]

-

NIST. 4,7-Methano-5H-inden-5-one, octahydro-. Retrieved from [Link]

-

NIST. 1H-Indol-5-ol. Retrieved from [Link]

-

SpectraBase. Indazole. Retrieved from [Link]

-

NIST. 1H-Indazole, 6-nitro-. Retrieved from [Link]

-

SpectraBase. 1H-indazol-6-amine. Retrieved from [Link]

-

Maccari, R., et al. (2007). Synthesis, docking studies and anti-inflammatory activity of 4,5,6,7-tetrahydro-2H-indazole derivatives. PubMed. Retrieved from [Link]

-

Alam, M. A., et al. (2024). FTIR, 1H-/13C-NMR spectral characterization, antimicrobial, anticancer, antioxidant, anti-inflammatory, PASS, SAR, and in silico properties of methyl α-D-glucopyranoside derivatives. ResearchGate. Retrieved from [Link]

-

NIST. 4,7-Ethano-1H-indene, octahydro-. Retrieved from [Link]

Sources

The Elusive Crystal Structure of 6,7-dihydro-1H-indazol-4(5H)-one: A Technical Guide Based on Key Derivatives

Abstract

6,7-dihydro-1H-indazol-4(5H)-one serves as a pivotal scaffold in medicinal chemistry, forming the backbone of numerous compounds with diverse pharmacological activities.[1][2] Despite its significance, a definitive crystal structure of the unsubstituted parent compound remains conspicuously absent from the public domain. This technical guide addresses this knowledge gap by providing an in-depth analysis of the crystal structures of its closely related derivatives. By examining these analogues, we can infer the probable structural characteristics, intermolecular interactions, and crystallization behavior of the core molecule. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the solid-state properties of this important heterocyclic family.

Introduction: The Significance of the Indazolone Core

The 1H-indazole moiety is a privileged heterocyclic system in drug discovery, known to exhibit a wide range of biological activities including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2] The partially saturated derivative, 6,7-dihydro-1H-indazol-4(5H)-one (CAS No. 499206-33-6), offers a three-dimensional structural framework that is highly attractive for designing novel therapeutic agents.[3] Its chemical versatility allows for substitutions at various positions, enabling the fine-tuning of physicochemical and pharmacological properties.[2][4] Understanding the crystal structure is paramount for rational drug design, as it governs solubility, stability, and bioavailability. While the crystal structure of the parent compound is yet to be reported, analysis of its derivatives provides critical insights into its likely solid-state behavior.

Synthetic Pathways and Crystallization Strategies

The synthesis of the indazolone core and its derivatives typically involves the condensation of a cyclic diketone with hydrazine or its derivatives. For substituted analogues, a common and effective method is the Claisen-Schmidt condensation.

Experimental Protocol: Synthesis of an (E)-5-benzylidene-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one Derivative

This protocol is adapted from methodologies reported for similar structures and serves as a representative example for obtaining crystalline material.[1][5]

-

Reaction Setup: A mixture of 1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one (1 mmol) and a substituted benzaldehyde (e.g., 4-chlorobenzaldehyde or 4-methylbenzaldehyde) (1 mmol) is dissolved in ethanol.

-

Base Addition: Alcoholic sodium hydroxide (NaOH) is added to the solution to catalyze the condensation reaction.

-

Reaction Execution: The resulting mixture is stirred at room temperature for approximately 1 hour. The product precipitates out of the solution.

-

Isolation: The precipitate is collected by filtration and washed.

-

Crystallization: The crude product is recrystallized from ethanol to yield high-quality, single crystals suitable for X-ray diffraction analysis.

The choice of solvent and the rate of cooling during recrystallization are critical factors that influence crystal quality and can potentially be used to isolate different polymorphic forms.

Crystal Structure Analysis of Key Derivatives

In the absence of data for the parent compound, we will analyze the crystal structures of two closely related derivatives:

-

(I) (E)-5-(4-chlorobenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one [1]

-

(II) (E)-5-(4-methylbenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one [5]

These compounds are isomorphous, meaning they have the same crystal structure despite the different substituent on the benzylidene ring.[5]

Molecular Conformation

In both derivatives, the molecular structure consists of the indazolone core with significant conformational features:

-

Six-Membered Ring Conformation: The non-aromatic, six-membered dihydro ring adopts a distorted envelope conformation.[1][5] This is a common, low-energy conformation for such rings.

-

Ring Planarity and Dihedral Angles: The fused 1,2-diazole (pyrazole) ring is essentially planar. However, the pendant phenyl and substituted benzylidene rings are highly twisted relative to each other and to the core. The dihedral angle between the phenyl and the 4-tolyl/chlorophenyl rings is approximately 75°.[1][5] This significant twist minimizes steric hindrance.

Diagram: Molecular Conformation Workflow

Caption: Logical flow of conformational analysis for indazolone derivatives.

Intermolecular Interactions and Crystal Packing

The crystal packing in these derivatives is dominated by a network of weak intermolecular interactions, which collectively stabilize the three-dimensional architecture.[1][5]

-

C—H···O Interactions: The carbonyl oxygen atom of the indazolone core is a key hydrogen bond acceptor. It participates in weak C—H···O interactions, which link molecules into centrosymmetric dimers.[1] These dimers can be considered a primary supramolecular synthon.

-

Van der Waals Forces: Hirshfeld surface analysis reveals that H···H contacts account for a significant portion of the surface interactions (over 50% in derivative II), indicating the importance of van der Waals forces in the overall crystal packing.[1][5]

-

C—H···π and π-π Interactions: The aromatic rings provide sites for C—H···π and weak π-π stacking interactions, further contributing to the cohesion of the crystal lattice.[5]

The prevalence of these weak, non-classical interactions highlights the complexity of predicting the crystal structure of even seemingly simple organic molecules.

Diagram: Key Intermolecular Interactions

Caption: Dominant intermolecular forces in the crystals of indazolone derivatives.

Quantitative Crystallographic Data Summary

The following table summarizes key crystallographic parameters for the analyzed derivatives.

| Parameter | (I) ...-4-chlorobenzylidene-...[1] | (II) ...-4-methylbenzylidene-...[5] |

| Chemical Formula | C₂₀H₁₅ClN₂O | C₂₁H₁₈N₂O |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| a (Å) | 16.5113 (10) | 16.5361 (10) |

| b (Å) | 8.6604 (5) | 8.7177 (5) |

| c (Å) | 12.1868 (7) | 12.3331 (7) |

| β (°) | 108.799 (2) | 109.117 (2) |

| Volume (ų) | 1649.3 (2) | 1686.0 (2) |

| Z | 4 | 4 |

Inferences for the Unsubstituted Core Molecule

Based on the structural data of the derivatives and theoretical studies on related indazolones, we can make several educated inferences about the crystal structure of 6,7-dihydro-1H-indazol-4(5H)-one:

-

Tautomerism: Indazoles can exist in 1H and 2H tautomeric forms.[2][6] For the unsubstituted core, the 1H-tautomer is generally more stable.[2] In the solid state, it is highly probable that the 1H-tautomer would be observed.

-

Hydrogen Bonding: The parent compound possesses both a hydrogen bond donor (the N-H group of the pyrazole ring) and two acceptors (the carbonyl oxygen and the pyridine-like nitrogen N2). This creates the potential for strong N—H···O or N—H···N hydrogen bonds, which would likely be the dominant intermolecular interaction, forming chains or cyclic motifs, unlike the weaker C-H···O bonds seen in the N-substituted derivatives.

-

Polymorphism: The presence of multiple hydrogen bonding sites and the conformational flexibility of the six-membered ring suggest a high likelihood of polymorphism.[7] Different crystallization conditions could lead to distinct crystal forms with varying packing arrangements and thermodynamic stabilities.

Conclusion and Future Outlook

While the definitive crystal structure of 6,7-dihydro-1H-indazol-4(5H)-one remains to be elucidated, a detailed examination of its N-phenyl benzylidene derivatives provides a robust foundation for understanding its likely solid-state characteristics. These derivatives consistently show a distorted envelope conformation for the saturated ring and are packed via a network of weak C-H···O and van der Waals interactions.

For the parent compound, stronger, classical N-H···O or N-H···N hydrogen bonds are expected to dictate the supramolecular assembly. The insights presented here, particularly the synthesis and crystallization protocols, offer a clear pathway for researchers to obtain single crystals of the parent compound. The future determination of its crystal structure will be a valuable contribution to medicinal chemistry, enabling more precise structure-based drug design efforts targeting this versatile scaffold.

References

-

Meenatchi, M., et al. (2021). 1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one: crystal structure and Hirshfeld surface analysis. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

-

Gaikwad, M., et al. (2021). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. Available at: [Link]

-

Monguchi, D., et al. (2009). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Letters. Available at: [Link]

-

Aakeröy, C. B., et al. (2015). Intermolecular interactions in crystals: fundamentals of crystal engineering. ResearchGate. Available at: [Link]

-

Martins, M. A. P., et al. (2006). Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. Molecules. Available at: [Link]

-

Grošelj, U., et al. (2019). Synthesis of 6,7-Dihydro-1H,5H-pyrazolo[1,2-a]pyrazoles by Azomethine Imine-Alkyne Cycloadditions Using Immobilized Cu(II)-Catalysts. Molecules. Available at: [Link]

-

Meenatchi, M., et al. (2022). (E)-5-(4-Methylbenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

Sources

- 1. (E)-5-(4-Chlorobenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one: crystal structure and Hirshfeld surface analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

- 3. 6,7-dihydro-1h-indazol-4(5h)-one | 499206-33-6 | ZUA20633 [biosynth.com]

- 4. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (E)-5-(4-Methylbenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Tautomerism in Tetrahydro-4H-indazol-4-ones

Abstract

The 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold is a privileged structure in medicinal chemistry, notably as a core component of human neutrophil elastase (HNE) inhibitors, which are significant targets for inflammatory diseases.[1] The biological activity and chemical reactivity of these compounds are intrinsically linked to a subtle yet critical phenomenon: tautomerism. This guide provides a comprehensive exploration of the tautomeric equilibria in tetrahydro-4H-indazol-4-ones, synthesizing theoretical principles with practical, field-proven methodologies for their characterization. We will delve into the structural nuances of the primary tautomeric forms, the spectroscopic techniques used to identify and quantify them, the factors governing their equilibrium, and the computational tools that underpin our understanding. This document is intended for researchers, scientists, and drug development professionals seeking a deep, actionable understanding of this vital chemical behavior.

The Structural Landscape: Understanding the Tautomeric Forms

Prototropic tautomerism in tetrahydro-4H-indazol-4-ones involves the migration of a proton between nitrogen and oxygen atoms, leading to distinct isomers that coexist in equilibrium. Three principal tautomers are considered: the 1H- and 2H-lactam forms and the 4-hydroxy-enol form.[2]

-

1H-Tetrahydro-4H-indazol-4-one (1H-Tautomer): A lactam structure where the proton resides on the N1 nitrogen of the pyrazole ring.

-

2H-Tetrahydro-4H-indazol-4-one (2H-Tautomer): A lactam structure where the proton is located on the N2 nitrogen.

-

4-Hydroxy-6,7-dihydro-1H-indazole (OH-Tautomer): An enol structure where the proton is on the exocyclic oxygen, resulting in a hydroxyl group at the C4 position and a fully aromatic pyrazole ring.

Computational studies across various levels of theory (AM1, Hartree-Fock, and DFT) consistently predict that the OH-tautomer is energetically unfavorable due to the loss of aromaticity in the pyrazole ring.[2][3] The primary equilibrium, therefore, exists between the 1H and 2H lactam forms, with their relative stability being highly sensitive to electronic and steric effects from substituents, as well as the surrounding solvent environment.

Caption: Tautomeric relationships in the tetrahydro-4H-indazol-4-one core.

Synthesis of the Core Scaffold: A Validated Protocol

The synthesis of the tetrahydro-4H-indazol-4-one scaffold is reliably achieved through the cyclocondensation of a 2-acyl-cyclohexane-1,3-dione precursor with a hydrazine derivative. This method provides a robust entry point for generating a diverse library of analogs.

Experimental Protocol: Synthesis of 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one

This protocol is adapted from established methodologies for the synthesis of related indazolone systems.[1]

Step 1: Synthesis of the β-Triketone Precursor The synthesis begins with the C-acylation of a cyclic 1,3-dione. For this example, dimedone is used as the starting material.

-

Reagents: Dimedone, acetic anhydride, boron trifluoride etherate (BF₃·OEt₂), anhydrous dichloromethane (DCM).

-

Procedure:

-

Dissolve dimedone (1.0 eq) in anhydrous DCM in a flame-dried, three-neck flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add acetic anhydride (1.1 eq) dropwise.

-

Slowly add boron trifluoride etherate (2.2 eq) to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction by carefully pouring the mixture into a saturated aqueous solution of sodium acetate.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-acetyl-5,5-dimethylcyclohexane-1,3-dione.

-

Step 2: Cyclocondensation to Form the Indazolone Ring The resulting triketone is reacted with hydrazine to form the bicyclic indazolone core.

-

Reagents: 2-acetyl-5,5-dimethylcyclohexane-1,3-dione, hydrazine hydrate, ethanol.

-

Procedure:

-

Dissolve the crude triketone (1.0 eq) in ethanol in a round-bottom flask.

-

Add hydrazine hydrate (1.2 eq) dropwise to the solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation.

-

Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to afford the 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one.

-

This protocol provides a self-validating system, as the purity and identity of the intermediate and final product can be confirmed at each stage using standard analytical techniques (NMR, MS, IR).

Sources

The Indazolone Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activity of Indazolone Derivatives for Researchers, Scientists, and Drug Development Professionals.

The indazolone core, a bicyclic heterocyclic system, has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] Its synthetic tractability and the ability to be extensively functionalized have made it a fertile ground for the development of novel therapeutic agents.[3] This guide provides a comprehensive technical overview of the diverse pharmacological effects of indazolone derivatives, with a primary focus on their well-established anti-cancer and anti-inflammatory properties. We will delve into the molecular mechanisms underpinning these activities, present detailed experimental protocols for their evaluation, and summarize key structure-activity relationship (SAR) insights to inform future drug design efforts.

Part 1: The Anti-Cancer Potential of Indazolone Derivatives

Indazolone-based compounds have shown significant promise in oncology, with several derivatives progressing to clinical use.[4][5] Their anti-cancer effects are multifaceted, primarily driven by their ability to modulate the activity of key enzymes involved in cancer cell proliferation, survival, and metastasis.[6][7]

Mechanism of Action: Potent Kinase Inhibition

A predominant mechanism through which indazolone derivatives exert their anti-cancer effects is the inhibition of protein kinases.[8][9] These enzymes play a crucial role in signal transduction pathways that are often dysregulated in cancer.

1.1.1. Targeting Tyrosine Kinases:

Many indazolone derivatives have been developed as potent inhibitors of tyrosine kinases, which are critical mediators of cell growth, differentiation, and survival.[10] Overexpression or mutation of these kinases is a common feature of many cancers.

-

VEGFR Inhibition: Vascular Endothelial Growth Factor Receptors (VEGFRs) are key regulators of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[8] Indazolone-based drugs like Axitinib and Pazopanib are multi-kinase inhibitors that potently target VEGFR, thereby disrupting the tumor blood supply.[4][5][11]

-

FGFR Inhibition: Fibroblast Growth Factor Receptors (FGFRs) are another family of tyrosine kinases implicated in various cancers. The indazole derivative LY2874455 is an example of an FGFR inhibitor that has been investigated in clinical trials.[5]

1.1.2. Targeting Serine/Threonine Kinases:

Indazolone derivatives also exhibit inhibitory activity against serine/threonine kinases, which are involved in a wide range of cellular processes, including cell cycle control and apoptosis.[10]

-

Aurora Kinase Inhibition: Aurora kinases are essential for mitotic progression, and their overexpression is common in many human cancers. Indazole-based compounds have been designed as potent and selective inhibitors of Aurora kinases A and B.[12]

-

Pim Kinase Inhibition: Proviral integration site for Moloney murine leukemia virus (Pim) kinases are proto-oncogenes that contribute to cancer cell survival and drug resistance. Indazole derivatives have been explored as inhibitors of Pim kinases.[7]

-

PKMYT1 Kinase Inhibition: The protein kinase PKMYT1 is involved in the G2/M cell cycle checkpoint. Novel indazole compounds have been developed as PKMYT1 kinase inhibitors, representing a promising therapeutic strategy for cancers with specific genetic alterations.[13]

Signaling Pathway of Indazolone-Based Kinase Inhibitors

Caption: Indazolone derivatives inhibiting receptor tyrosine kinase signaling.

Induction of Apoptosis and Cell Cycle Arrest

Beyond kinase inhibition, certain indazolone derivatives can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. For instance, compound 2f was shown to promote apoptosis in breast cancer cells by upregulating pro-apoptotic proteins like Bax and cleaved caspase-3, while downregulating the anti-apoptotic protein Bcl-2.[5][6] This compound also decreased the mitochondrial membrane potential and increased reactive oxygen species (ROS) levels, further contributing to its apoptotic effects.[5][6] Additionally, some derivatives can arrest the cell cycle, preventing cancer cells from dividing and proliferating.[14]

Part 2: The Anti-Inflammatory Properties of Indazolone Derivatives

Inflammation is a complex biological response that, when chronic, can contribute to the development of various diseases, including cancer. Indazolone derivatives have demonstrated significant anti-inflammatory activity, making them attractive candidates for the treatment of inflammatory conditions.[15][16][17]

Mechanism of Action: Modulating Inflammatory Mediators

The anti-inflammatory effects of indazolone derivatives are attributed to their ability to inhibit key enzymes and signaling molecules involved in the inflammatory cascade.

-

Inhibition of Cyclooxygenase (COX): Some indazolone derivatives have been shown to inhibit COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[15][18]

-

Reduction of Pro-inflammatory Cytokines: Indazolone compounds can suppress the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[15][16]

-

Free Radical Scavenging: Certain derivatives possess free radical scavenging activity, which can help to mitigate the oxidative stress associated with inflammation.[15][16]

Experimental Workflow for Assessing Anti-Inflammatory Activity

Caption: Workflow for evaluating the anti-inflammatory activity of indazolone derivatives.

Part 3: Other Notable Biological Activities

While anti-cancer and anti-inflammatory activities are the most extensively studied, the indazolone scaffold has been associated with a broader range of pharmacological effects, including:

-

Antimicrobial Activity: Some indazolone derivatives have shown activity against various bacterial and fungal strains.[2][19]

-

Analgesic Activity: Certain compounds have demonstrated pain-relieving properties.[19]

-

Anti-HIV Activity: The indazolone nucleus has been explored for the development of anti-HIV agents.[20]

-

Antiprotozoal Activity: Nitroindazole derivatives have shown promise as agents against Trypanosoma cruzi, the parasite that causes Chagas disease.[21]

Part 4: Experimental Protocols for Biological Evaluation

In Vitro Anti-proliferative Activity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of indazolone derivatives on cancer cell lines.[14]

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549, K562, PC-3, Hep-G2) in 96-well plates at an appropriate density and incubate overnight.

-

Compound Treatment: Treat the cells with various concentrations of the indazolone derivatives for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vivo Anti-inflammatory Activity Assay (Carrageenan-Induced Paw Edema)

This is a standard in vivo model to evaluate the acute anti-inflammatory activity of compounds.[15][17]

Methodology:

-

Animal Acclimatization: Acclimatize rats for a week before the experiment.

-

Compound Administration: Administer the indazolone derivatives or a reference drug (e.g., diclofenac) orally or intraperitoneally to the rats.

-

Induction of Inflammation: After a specific time, inject a solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce edema.

-

Paw Volume Measurement: Measure the paw volume at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.

Part 5: Quantitative Data Summary

| Compound/Drug | Biological Activity | Target/Mechanism | IC50/Activity | Cell Line/Model | Reference |

| Axitinib | Anti-cancer | VEGFR inhibitor | - | Various cancers | [5][11] |

| Pazopanib | Anti-cancer | Multi-kinase inhibitor | VEGFR-2: 30 nM | Renal cell carcinoma | [5][8] |

| Compound 2f | Anti-cancer | Apoptosis induction | 0.23–1.15 μM | Various cancer cells | [5][6] |

| Compound 6o | Anti-cancer | Apoptosis, cell cycle arrest | 5.15 µM | K562 | [14] |

| Compound 4f | Anti-cancer | Cytotoxic | 1.629 µM | MCF-7 | [22] |

| 5-aminoindazole | Anti-inflammatory | - | 83.09% inhibition (100mg/kg) | Carrageenan-induced paw edema | [15] |

| Compound 3b | Anti-inflammatory | - | Superior to diclofenac | Carrageenan-induced paw edema | [17] |

Conclusion

The indazolone scaffold continues to be a highly valuable framework in the pursuit of novel therapeutic agents. Its derivatives have demonstrated a remarkable spectrum of biological activities, with particularly strong evidence for their anti-cancer and anti-inflammatory potential. The ongoing exploration of structure-activity relationships and the elucidation of their mechanisms of action will undoubtedly pave the way for the development of next-generation indazolone-based drugs with improved efficacy and safety profiles. This guide serves as a foundational resource for researchers dedicated to harnessing the therapeutic promise of this versatile chemical entity.

References

-

In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC - NIH. (n.d.). Retrieved from [Link]

-

Shang, C., Hou, Y., Meng, T., Shi, M., & Cui, G. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. Current Topics in Medicinal Chemistry, 21(5), 363–376. Retrieved from [Link]

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Advances, 11(36), 22339-22365. Retrieved from [Link]

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances, 11(26), 15949-15957. Retrieved from [Link]

-

Tse, E., Butner, L., Huang, Y., & Hall, I. H. (1996). The anti-inflammatory activity of N-substituted indazolones in mice. Archiv der Pharmazie, 329(1), 35–40. Retrieved from [Link]

-

Abouzid, K. A. M., & el-Abhar, H. S. (2003). Synthesis and antiinflammatory activity of novel indazolones. Archives of Pharmacal Research, 26(1), 1–8. Retrieved from [Link]

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Advances, 11(36), 22339-22365. Retrieved from [Link]

-

Recent Advances in the Development of Indazole‐based Anticancer Agents. (2020). ChemMedChem, 15(24), 2386-2403. Retrieved from [Link]

-

Synthesis and biological study of some novel schiffs bases of indazolone derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances, 11(26), 15949-15957. Retrieved from [Link]

-

Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. (2014). International Journal of Pharmaceutical Sciences Review and Research, 25(2), 113-125. Retrieved from [Link]

-

Indazole Derivatives: Promising Anti-tumor Agents. (2018). Current Medicinal Chemistry, 25(30), 3594-3625. Retrieved from [Link]

-

In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (2016). Journal of Clinical and Diagnostic Research, 10(7), FC01-FC05. Retrieved from [Link]

-

Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. (2023). Journal of Pharmaceutical Chemistry & Chemical Science. Retrieved from [Link]

-

Indazole derivatives as inhibitors of FGFR1. (2021). ResearchGate. Retrieved from [Link]

-

Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. (2024). ACS Medicinal Chemistry Letters. Retrieved from [Link]

-

Synthesis and biological evaluation of new indazole derivatives. (2010). ARKIVOC. Retrieved from [Link]

-

The Anticancer Activity of Indazole Compounds: A Mini Review. (2021). ResearchGate. Retrieved from [Link]

-

Zhang, D., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(10), 2649. Retrieved from [Link]

-

[Synthesis and anti-inflammatory activity of some indazole derivatives. 36. Azoles]. (1993). Die Pharmazie, 48(8), 582–584. Retrieved from [Link]

-

Novel imidazolone derivatives as potential dual inhibitors of checkpoint kinases 1 and 2: Design, synthesis, cytotoxicity evaluation, and mechanistic insights. (2024). Bioorganic Chemistry, 150, 107471. Retrieved from [Link]

-

The Role of Indazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

The Crucial Role of Indazole Derivatives in Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). Molecules, 28(9), 3788. Retrieved from [Link]

-

Different biological activities reported with Indazole derivatives. (2023). ResearchGate. Retrieved from [Link]

-

Indazole From Natural Resources And Biological Activity. (2022). Journal of Pharmaceutical Negative Results, 13(4), 114-119. Retrieved from [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). Molecules, 23(10), 2649. Retrieved from [Link]

-

Understanding the Role of Indazole Derivatives in Modern Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. (2024). International Journal of Molecular Sciences, 25(11), 11107. Retrieved from [Link]

-

New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. (2023). Molecules, 28(9), 3664. Retrieved from [Link]

-

Rapid and halide compatible synthesis of 2-N-substituted indazolone derivatives via photochemical cyclization in aqueous media. (2019). RSC Advances, 9(51), 29651–29655. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives | MDPI [mdpi.com]

- 13. Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The anti-inflammatory activity of N-substituted indazolones in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and antiinflammatory activity of novel indazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and biological evaluation of new indazole derivatives [air.unimi.it]

- 19. jocpr.com [jocpr.com]

- 20. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of the 6,7-dihydro-1H-indazol-4(5H)-one Scaffold

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 6,7-dihydro-1H-indazol-4(5H)-one core, a prominent heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its versatile biological activities. This technical guide provides a comprehensive analysis of the primary mechanisms of action associated with this structural motif. While the parent compound serves as a foundational structure, its derivatives have been extensively studied, revealing potent inhibitory activity against key enzymatic targets implicated in a range of pathologies, from inflammatory diseases to cancer. This document will delve into the molecular interactions, enzymatic inhibition kinetics, and cellular consequences of these interactions, with a primary focus on the well-established roles of this scaffold in the inhibition of Human Neutrophil Elastase (HNE) and Dihydroorotate Dehydrogenase (DHODH). Further, we will explore other emerging biological targets and provide detailed experimental protocols for assessing the compound's mechanism of action.

Introduction: The Indazole Scaffold in Drug Discovery

Indazoles are bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrazole ring.[1][2][3] Their structural features, including the presence of multiple tautomeric forms (1H- and 2H-indazoles), allow for diverse chemical modifications and a wide range of biological activities.[1][2][3][4] The partially saturated derivative, 6,7-dihydro-1H-indazol-4(5H)-one, serves as a key building block for a variety of synthetic compounds with significant pharmacological potential, including anti-inflammatory, antimicrobial, and antitumor properties.[3][5][6] This guide will elucidate the molecular underpinnings of these activities.

Primary Mechanism of Action: Competitive Enzyme Inhibition

Derivatives of the 6,7-dihydro-1H-indazol-4(5H)-one scaffold predominantly exert their biological effects through competitive inhibition of specific enzymes. This mode of action involves the compound binding to the active site of the enzyme, thereby preventing the natural substrate from binding and catalysis from occurring.

Inhibition of Human Neutrophil Elastase (HNE)